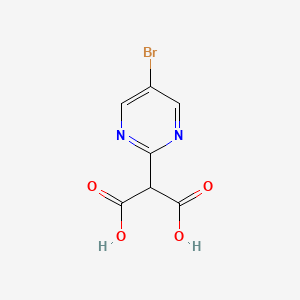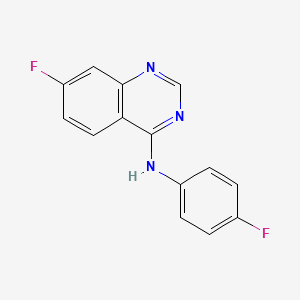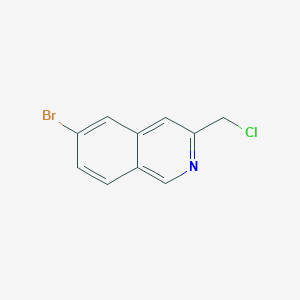
3-Bromo-2-methyl-2H-indazole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-methyl-2H-indazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid typically involves the bromination of 2-methylindazole followed by carboxylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 3-position of the indazole ring. The resulting 3-bromo-2-methylindazole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the production.
化学反応の分析
Types of Reactions
3-Bromo-2-methyl-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed.
Major Products Formed
Substitution Reactions: Yield substituted indazole derivatives.
Oxidation and Reduction Reactions: Produce N-oxides or amines.
Coupling Reactions: Result in biaryl compounds.
科学的研究の応用
3-Bromo-2-methyl-2H-indazole-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Chemical Biology: Serves as a probe for studying biological pathways and mechanisms.
作用機序
The mechanism of action of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with proteins, nucleic acids, or other biomolecules, influencing various biological pathways .
類似化合物との比較
Similar Compounds
2-Methylindazole: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical reactions.
3-Bromoindazole: Similar in structure but lacks the methyl and carboxylic acid groups, affecting its biological activity.
2-Methyl-6-carboxyindazole: Lacks the bromine atom, which may influence its reactivity and applications.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .
特性
CAS番号 |
1638761-43-9 |
|---|---|
分子式 |
C9H7BrN2O2 |
分子量 |
255.07 g/mol |
IUPAC名 |
3-bromo-2-methylindazole-6-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-8(10)6-3-2-5(9(13)14)4-7(6)11-12/h2-4H,1H3,(H,13,14) |
InChIキー |
WQVBEUHSEJGFHE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15065934.png)





![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15065986.png)


![3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15066013.png)
![3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15066019.png)

